molecular formula C14H27N3O2 B1372253 (1-Pyrrolidin-3-yl-piperidin-4-yl)-carbamic acid tert-butyl ester CAS No. 885274-91-9

(1-Pyrrolidin-3-yl-piperidin-4-yl)-carbamic acid tert-butyl ester

Cat. No.: B1372253
CAS No.: 885274-91-9
M. Wt: 269.38 g/mol
InChI Key: RYEDWVUQVIEGNA-UHFFFAOYSA-N
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Description

“(1-Pyrrolidin-3-yl-piperidin-4-yl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C14H27N3O2 and a molecular weight of 269.38 . It is also known by its CAS number 885274-91-9 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H27N3O2 . This indicates that it contains 14 carbon atoms, 27 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact arrangement of these atoms in the molecule would be determined by the compound’s specific synthesis process.

Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been utilized in the synthesis of derivatives with potential biological activities. For example, 1-[4-(tert-Butyloxycarbonyl)phenyl]-3-pyrrolidinone and 1-[3-(tert-butyloxycarbonyl)phenyl]-4-piperidinone were used to synthesize compounds that were tested for their substrate suitability for mouse liver folylpolyglutamate synthetase and as inhibitors of dihydrofolate reductase, key enzymes in folate-mediated one-carbon metabolism (Rosowsky et al., 1994).

Chemical Synthesis Processes

  • Efficient synthesis methods have been developed for related compounds, emphasizing the importance of such structures in drug intermediates. An example is the synthesis of tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate, showcasing the versatility and potential applications in medicinal chemistry (Geng Min, 2010).

Divergent and Solvent-Dependent Reactions

  • The compound's derivatives have been investigated for their reactivity under different solvent conditions, leading to diverse synthetic pathways and products. This demonstrates the compound's potential in synthetic chemistry for producing a range of derivatives (Rossi et al., 2007).

Crystallographic Studies

  • Crystallographic studies of similar compounds have been conducted to understand their structural properties, indicating the significance of such structures in understanding molecular interactions and stability (Kant et al., 2015).

Properties

IUPAC Name

tert-butyl N-(1-pyrrolidin-3-ylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-11-5-8-17(9-6-11)12-4-7-15-10-12/h11-12,15H,4-10H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEDWVUQVIEGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655177
Record name tert-Butyl [1-(pyrrolidin-3-yl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-91-9
Record name Carbamic acid, [1-(3-pyrrolidinyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [1-(pyrrolidin-3-yl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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